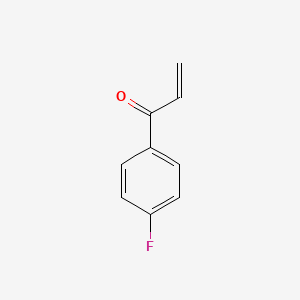

1-(4-Fluorophenyl)prop-2-en-1-one

Description

1-(4-Fluorophenyl)prop-2-en-1-one is a member of the chalcone (B49325) family, which are organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.netabacademies.org This structural motif serves as a versatile scaffold in both organic synthesis and the development of new materials. The specific focus on the 4-fluoro substituted variant highlights a strategic direction in chemical research aimed at leveraging the unique properties of fluorine to enhance molecular characteristics.

Chalcones are naturally occurring compounds found in various plants and serve as precursors for flavonoids and isoflavonoids. abacademies.orgbohrium.com In the realm of organic synthesis, their α,β-unsaturated ketone functionality makes them valuable intermediates for a wide array of chemical transformations. ekb.egnih.gov They readily undergo reactions to form diverse heterocyclic compounds, expanding their utility in creating complex molecular architectures. ekb.egacs.org The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. scienceandtechnology.com.vnjchemrev.com

The significance of chalcones extends into materials science due to their unique optical and electronic properties. researchgate.net Their conjugated π-electron system, spanning the two aromatic rings and the enone bridge, gives rise to interesting photophysical behaviors. researchgate.netabacademies.org This has led to their exploration in applications such as fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.net The flexible nature of the chalcone structure allows for easy modification of its chemical and physical properties by introducing different substituents on the aromatic rings. researchgate.net

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a molecule's lipophilicity, metabolic stability, and electronic characteristics. nih.gov

In the context of chalcones, fluorination has been shown to enhance their biological activities. nih.govmdpi.com Research indicates that fluorinated chalcones can exhibit potent properties, and the position and number of fluorine substituents can influence their efficacy. scienceandtechnology.com.vn The bioisosteric replacement of hydrogen with fluorine is a key strategy employed to improve the pharmacological profile of chalcone-based compounds. scienceandtechnology.com.vn For instance, fluorinated chalcones have been investigated for their inhibitory effects on various enzymes. nih.gov

The academic investigation of this compound is driven by the need to understand the precise impact of the 4-fluoro substitution on the chalcone backbone. Key research objectives include:

Synthesis and Characterization: Developing efficient and environmentally friendly synthetic routes for this compound and its derivatives. This includes detailed structural elucidation using modern spectroscopic techniques. scienceandtechnology.com.vnresearchgate.net

Physicochemical Properties: Quantifying the physical and chemical properties of the compound, such as its solubility, melting point, and spectroscopic characteristics.

Reaction Chemistry: Exploring the reactivity of the α,β-unsaturated carbonyl system in this compound to synthesize novel heterocyclic compounds and other derivatives.

Structure-Property Relationships: Systematically studying how the presence and position of the fluorine atom influence the compound's electronic structure, reactivity, and potential applications.

By focusing on this specific fluorinated chalcone, researchers aim to contribute to the broader understanding of structure-activity relationships within this important class of compounds, paving the way for the rational design of new molecules with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQOQFCURUKAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455686 | |

| Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-59-3 | |

| Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways for 1 4 Fluorophenyl Prop 2 En 1 One

Classic Condensation Approaches: Claisen-Schmidt Reaction and its Mechanistic Variants

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of chalcones, including 1-(4-Fluorophenyl)prop-2-en-1-one. mdpi.comresearchgate.netscispace.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. mdpi.comresearchgate.netwikipedia.org In the context of this compound, this translates to the reaction between 4-fluorobenzaldehyde (B137897) and a suitable ketone.

The mechanism under basic conditions commences with the deprotonation of the α-carbon of the ketone by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a reactive enolate. youtube.commagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone (B49325). magritek.comrsc.org The stability of the final conjugated system drives the dehydration step. rsc.org

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions and the choice of catalyst. Researchers have explored various catalytic systems to enhance yields and reaction rates. While traditional methods often employ strong bases like NaOH and KOH in stoichiometric amounts, recent efforts have focused on developing more efficient and reusable catalysts. acs.orgresearchgate.net

Heterogeneous catalysts, such as hydrotalcites and zeolites, have emerged as promising alternatives. researchgate.netresearchgate.net These solid catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. For instance, hydrotalcites have demonstrated efficiency in aldol condensations, achieving significant conversion rates under microwave irradiation. researchgate.netresearchgate.net Metal-organic frameworks (MOFs) have also been investigated as catalysts, showing good activity and selectivity in chalcone synthesis. sci-hub.st The optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing the yield of the desired chalcone. researchgate.netsci-hub.st

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Base | NaOH, KOH | Readily available, effective | wikipedia.orgyoutube.com |

| Heterogeneous Solid Base | Hydrotalcites, Zeolites | Reusable, easy to separate | researchgate.netresearchgate.net |

| Heterogeneous Solid Acid | Aluminated Mesoporous Silica (B1680970) (HAlMSN) | High activity, solvent-free conditions | rsc.org |

| Metal-Organic Frameworks | Fe(BTC) | High selectivity, recyclable | sci-hub.st |

Solvent Effects and Reaction Medium Engineering in Chalcone Synthesis

The choice of solvent can significantly influence the outcome of the Claisen-Schmidt condensation. Traditionally, polar protic solvents like ethanol (B145695) and methanol (B129727) are used. acs.org However, the principles of green chemistry have spurred investigations into more environmentally benign solvent systems.

Solvent-free synthesis, often employing grinding or mechanochemical methods, has gained traction as a sustainable alternative. rsc.orgresearchgate.net This approach minimizes waste and can lead to higher yields and purity. researchgate.net Another innovative approach involves conducting the reaction in micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB). acs.org Micellar catalysis can enhance reaction rates by concentrating the reactants within the micelles and can also influence product selectivity. acs.org The use of ionic liquids as both catalyst and solvent has also been explored, offering a recyclable reaction medium. sci-hub.st

| Solvent/Medium | Description | Advantages | Reference |

|---|---|---|---|

| Ethanol/Methanol | Traditional polar protic solvents. | Good solubility for reactants. | acs.org |

| Solvent-Free | Reaction conducted by grinding reactants together. | Environmentally friendly, reduced waste, often high yields. | rsc.orgresearchgate.net |

| Micellar Media | Reaction in an aqueous solution with surfactants (e.g., CTAB). | Enhanced reaction rates, potential for selectivity control. | acs.org |

| Ionic Liquids | Used as both catalyst and solvent. | Recyclable, can enhance reaction efficiency. | sci-hub.st |

Advanced Synthetic Techniques for this compound

Beyond classical methods, modern synthetic techniques offer enhanced efficiency, reduced reaction times, and improved sustainability for the production of this compound.

Microwave-Assisted and Sonochemical Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.govnih.gov In the context of chalcone synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to higher yields. researchgate.netekb.eg This is attributed to the efficient and uniform heating of the reaction mixture.

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. ekb.egnih.govresearchgate.netmdpi.com Ultrasound irradiation can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures. propulsiontechjournal.com Sonochemical methods for chalcone synthesis have been shown to be energy-efficient and can lead to complete conversion in a fraction of the time required by conventional methods. nih.gov

Principles of Green Chemistry in Chalcone Production

The synthesis of chalcones, including this compound, is increasingly being viewed through the lens of green chemistry. frontiersin.orgrjpn.orgnih.gov The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. Key aspects include waste prevention, the use of safer solvents and auxiliaries, and the development of catalytic reactions. propulsiontechjournal.comrjpn.org

Solvent-free synthesis and the use of water or other green solvents are central to this approach. frontiersin.org The development of recyclable catalysts, such as solid acids and bases, further contributes to the greening of chalcone production. researchgate.netrsc.org These strategies aim to minimize the environmental impact of chemical synthesis while maintaining high efficiency and product quality. frontiersin.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers a promising platform for the scalable and controlled production of chalcones. researchgate.netnih.gov In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time.

The benefits of flow chemistry for chalcone synthesis include improved heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward automation and scale-up. researchgate.net For instance, the deuteration of chalcones has been successfully achieved using continuous-flow methods. nih.gov This technology holds significant potential for the industrial production of this compound and other chalcone derivatives.

Synthesis of Precursor Molecules for this compound Derivatives

The synthesis of this compound and its derivatives predominantly relies on the assembly from key precursor molecules. The primary precursors are substituted acetophenones and various aldehydes or ketones. For the parent compound, this compound, the essential starting materials are 4-fluoroacetophenone and formaldehyde (B43269). The most common and direct method for combining these precursors is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation reaction.

In this reaction, an enolate is generated from the acetophenone (B1666503) by a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate subsequently undergoes dehydration to yield the α,β-unsaturated ketone, known as a chalcone.

For instance, the synthesis of 4'-fluoro-2'-hydroxychalcone derivatives proceeds via the aldol condensation of 4'-fluoro-2'-hydroxyacetophenone (B74785) with appropriately substituted aldehydes. nih.govresearchgate.net Similarly, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, a derivative, is synthesized through the Claisen-Schmidt condensation of 4-fluoroacetophenone with benzaldehyde. ontosight.ai The versatility of this method allows for the creation of a wide array of derivatives by varying the aldehyde component.

The general scheme for the synthesis of this compound derivatives via Claisen-Schmidt condensation is presented below:

Reaction Scheme for Claisen-Schmidt Condensation

In this reaction, 4-fluoroacetophenone reacts with a generic aldehyde (R-CHO) in the presence of a base (e.g., NaOH or KOH) to form a derivative of this compound.

The following table summarizes the key precursors used to synthesize various derivatives of the target compound.

| Acetophenone Precursor | Aldehyde/Ketone Precursor | Resulting Derivative |

|---|---|---|

| 4-Fluoroacetophenone | Formaldehyde | This compound |

| 4-Fluoroacetophenone | Benzaldehyde | (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one ontosight.ai |

| 4'-Fluoro-2'-hydroxyacetophenone | Substituted Benzaldehydes | 4'-Fluoro-2'-hydroxychalcone derivatives nih.govresearchgate.net |

| 4-Fluoroacetophenone | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one nih.gov |

Alternative Synthetic Routes to Vinyl Ketone Systems

While aldol-type condensations are standard, several alternative synthetic strategies exist for the formation of vinyl ketone systems, which are α,β-unsaturated ketones. These methods can offer advantages in terms of substrate scope, reaction conditions, or avoidance of self-condensation side products.

Mannich Reaction: A prominent alternative for synthesizing vinyl ketones is the Mannich reaction. youtube.com This method is particularly useful when formaldehyde is the desired electrophile, as direct use in aldol condensations can be problematic. The process involves two main steps:

Formation of a Mannich Base: A ketone with at least one acidic α-proton (e.g., 4-fluoroacetophenone) is reacted with formaldehyde and a secondary amine, such as dimethylamine. This forms a β-amino ketone, known as a Mannich base. youtube.com

Elimination: The Mannich base is then quaternized by treatment with an alkylating agent like methyl iodide. The resulting quaternary ammonium (B1175870) salt is an excellent leaving group. Subsequent treatment with a base induces an elimination reaction to form the desired α,β-unsaturated vinyl ketone. youtube.com

A recent efficient method involves the preparation of aryl vinyl ketones from their corresponding Mannich salts using reagents like ethyl chloroformate and diisopropylethylamine. nih.gov

Dehydration of β-Hydroxy Ketones: This route involves the initial formation of a β-hydroxy ketone (an aldol adduct) followed by a separate dehydration step. For example, methyl vinyl ketone can be produced by the reaction of acetone (B3395972) and formaldehyde to form the intermediate 4-hydroxy-2-butanone, which is then dehydrated. chempedia.info This dehydration is often acid-catalyzed. A patent describes obtaining methyl vinyl ketone by heating a solution of 3-ketobutan-1-ol with a small amount of a strong acid. google.com A similar strategy could be envisioned starting from 4-fluoroacetophenone.

Palladium-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry offers powerful alternatives. A Suzuki-Miyaura type coupling reaction provides an efficient route to aromatic α,β-unsaturated ketones. organic-chemistry.org This method involves the palladium-catalyzed cross-coupling of an α,β-unsaturated acyl chloride with an arylboronic acid. For the synthesis of this compound, this would involve the reaction between acryloyl chloride and 4-fluorophenylboronic acid. This approach is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

The following table provides a comparative overview of these alternative synthetic routes.

| Synthetic Method | Key Reactants | General Description | Key Features |

|---|---|---|---|

| Mannich Reaction | Ketone, Formaldehyde, Secondary Amine | Two-step process involving the formation and subsequent elimination of a β-amino ketone (Mannich base). youtube.comnih.gov | Effective for incorporating a one-carbon unit from formaldehyde; avoids issues of direct aldol reaction with formaldehyde. youtube.com |

| Dehydration of β-Hydroxy Ketones | β-Hydroxy Ketone, Acid or Base Catalyst | Elimination of water from an isolated or in situ generated aldol adduct to create the double bond. chempedia.infogoogle.com | Can provide high yields if the β-hydroxy ketone is readily accessible and stable. google.com |

| Suzuki-Miyaura Type Coupling | α,β-Unsaturated Acyl Chloride, Arylboronic Acid, Palladium Catalyst | Palladium-catalyzed cross-coupling that forms a new carbon-carbon bond between the acyl group and the aryl group. organic-chemistry.org | Offers mild reaction conditions and high functional group tolerance; avoids harsh acids or bases. organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 1 4 Fluorophenyl Prop 2 En 1 One

Nucleophilic and Electrophilic Addition Reactions at the α,β-Unsaturated Carbonyl Moiety

The conjugated system of 1-(4-Fluorophenyl)prop-2-en-1-one, consisting of a carbon-carbon double bond and a carbonyl group, creates two electrophilic centers. This duality allows for both direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. The reaction pathway is largely determined by the nature of the nucleophile.

Michael Addition Pathways and Asymmetric Variants

The Michael addition, a classic example of conjugate addition, is a prominent reaction for this compound, which acts as a Michael acceptor. wikipedia.org A wide range of nucleophiles (Michael donors) can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Soft nucleophiles, such as thiolates, amines, and carbanions derived from active methylene (B1212753) compounds like malonates, preferentially undergo 1,4-addition. srce.hr For instance, the thia-Michael addition of thiols to α,β-unsaturated carbonyls is a well-established method for C-S bond formation. srce.hrscispace.com Similarly, the aza-Michael addition involves the conjugate addition of amines. researchgate.net

The development of asymmetric Michael additions has enabled the stereocontrolled synthesis of chiral molecules. In the context of α,β-unsaturated ketones like chalcones, chiral organocatalysts are frequently employed. rsc.org Cinchona alkaloids and their derivatives, for example, have been successfully used to catalyze the enantioselective addition of various nucleophiles, including malonates and fluorinated compounds, to enones. beilstein-journals.orgnih.govrsc.org These catalysts activate the reactants and control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess.

Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Ketones

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type |

| Diethyl Malonate | Chalcone (B49325) | 1,2-Diphenylethanediamine | 1,4-Adduct |

| Thiophenol | α,β-Unsaturated Carbonyl | KF/Alumina (solvent-free) | Thia-Michael Adduct |

| 1-Fluorobis(phenylsulfonyl)methane | α,β-Unsaturated Ketone | Cinchona Alkaloid | Asymmetric 1,4-Adduct |

Cycloaddition Reactions

The carbon-carbon double bond in this compound, activated by the adjacent electron-withdrawing carbonyl group, can participate as a dienophile in cycloaddition reactions.

Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com this compound is an effective dienophile in reactions with conjugated dienes. The electron-withdrawing nature of the 4-fluorobenzoyl group enhances the reactivity of the alkene, facilitating the concerted reaction. organic-chemistry.orglibretexts.org The reaction typically proceeds under thermal conditions and is highly stereospecific, allowing for the controlled synthesis of complex cyclohexene (B86901) derivatives. masterorganicchemistry.com

1,3-Dipolar Cycloaddition: This reaction class allows for the synthesis of five-membered heterocyclic rings. Azomethine ylides, which are 1,3-dipoles, can react with activated alkenes like this compound. wikipedia.org This process, often concerted, leads to the formation of highly substituted pyrrolidine (B122466) rings, which are valuable scaffolds in medicinal chemistry. rsc.orgnih.govnih.gov The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Transformations of the Carbonyl Group

The carbonyl group of this compound is a key site for various chemical transformations, including reductions and condensations.

Reduction Chemistry to Saturated Ketones and Alcohols

The reduction of this compound can be tailored to yield different products depending on the reagent and reaction conditions.

Reduction to Saturated Ketones (Conjugate Reduction): Selective reduction of the carbon-carbon double bond while preserving the carbonyl group is achieved through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) with a hydrogen source can selectively perform this 1,4-reduction.

Reduction to Allylic Alcohols: The carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This 1,2-reduction typically occurs under mild conditions, yielding 1-(4-fluorophenyl)prop-2-en-1-ol.

Reduction to Saturated Alcohols: Complete reduction of both the alkene and the carbonyl group results in the formation of the saturated alcohol, 1-(4-fluorophenyl)propan-1-ol. This can be achieved using stronger reducing agents or by combining methods, such as catalytic hydrogenation followed by carbonyl reduction.

Asymmetric Reduction: Chiral reducing agents or catalysts can be employed for the enantioselective reduction of the carbonyl group, producing chiral allylic or saturated alcohols. nih.gov For instance, microbial reduction has been shown to stereoselectively reduce related fluorinated ketones to the corresponding (R)-(+)-alcohols with high yield and optical purity. nih.gov Asymmetric transfer hydrogenation using chiral rhodium complexes is another effective method. rsc.org

Table 2: Reduction Products of this compound

| Reagent/Catalyst | Product | Type of Reduction |

| H₂, Pd/C | 1-(4-Fluorophenyl)propan-1-one | Conjugate (1,4-Reduction) |

| NaBH₄ | 1-(4-Fluorophenyl)prop-2-en-1-ol | Carbonyl (1,2-Reduction) |

| H₂ (excess), Catalyst | 1-(4-Fluorophenyl)propan-1-ol | Complete Reduction |

| Mortierella ramanniana | (R)-1-(4-Fluorophenyl)propan-1-ol | Asymmetric Carbonyl Reduction |

Condensation and Derivatization Reactions Involving the Carbonyl

The carbonyl group readily undergoes condensation reactions with various nucleophiles, particularly nitrogen-based reagents, to form heterocyclic compounds. A significant transformation is the reaction with hydrazine (B178648) and its derivatives to synthesize pyrazolines and pyrazoles, which are important classes of heterocyclic compounds in medicinal chemistry. researchgate.netnih.gov

The reaction of this compound (a chalcone derivative) with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid initially leads to the formation of a 2-pyrazoline (B94618) ring via cyclocondensation. rsc.orgorientjchem.org The intermediate pyrazoline can then be oxidized to the more stable aromatic pyrazole (B372694). rsc.org This two-step sequence is a versatile method for creating substituted pyrazole scaffolds. healthcare-bulletin.co.uk

Aromatic Ring Modifications and Functionalization

The 4-fluorophenyl group of the title compound provides an additional site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing α,β-unsaturated ketone system, para to the fluorine atom, activates the aromatic ring towards nucleophilic attack. nih.gov

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group, stabilizing the intermediate. Fluorine is an excellent leaving group in these activated systems, often showing higher reactivity than other halogens due to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to. stackexchange.com

This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of 4-substituted derivatives. For example, reaction with dimethylamine, facilitated by the thermal decomposition of DMF, can be used to replace the fluorine with a dimethylamino group. nih.gov This opens pathways to synthesize analogs with modulated electronic and pharmacological properties.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. lumenlearning.com The fluorine atom and the propenone side chain significantly influence the reactivity and regioselectivity of this substitution.

The fluorine atom, being a halogen, is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. uci.edu However, due to its high electronegativity, it deactivates the ring towards electrophilic attack through a strong inductive effect. youtube.com Conversely, the acryloyl group (-COCH=CH₂) is a meta-director and a deactivating group due to its electron-withdrawing nature. uci.edu The interplay of these directing effects determines the final substitution pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. lumenlearning.com The conditions for these reactions must be carefully controlled to achieve the desired substitution product.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E+) | Expected Major Product(s) | Directing Influence |

| NO₂⁺ | 1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one | The fluorine atom directs ortho to itself (and meta to the acryloyl group). |

| Br⁺ | 1-(3-bromo-4-fluorophenyl)prop-2-en-1-one | The fluorine atom directs ortho to itself (and meta to the acryloyl group). |

| SO₃ | 4-fluoro-5-(prop-2-enoyl)benzene-1-sulfonic acid | The fluorine atom directs ortho to itself (and meta to the acryloyl group). |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in extending the conjugation of this compound. libretexts.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. libretexts.org

The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.com The versatility of these reactions allows for the introduction of various substituents, leading to a diverse range of derivatives with extended π-systems. Notable examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. libretexts.org

In the context of this compound, a common strategy would involve first introducing a leaving group (like bromine or iodine) onto the fluorophenyl ring via electrophilic aromatic substitution. This functionalized intermediate can then participate in cross-coupling reactions. For instance, a Suzuki coupling could be employed to introduce a new aryl or vinyl group, thereby extending the conjugation of the molecule.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Extending Conjugation

| Reaction Type | Reactants | Catalyst System | Product |

| Suzuki Coupling | 1-(3-Bromo-4-fluorophenyl)prop-2-en-1-one, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (E)-1-(4-fluorobiphenyl-3-yl)prop-2-en-1-one |

| Heck Coupling | 1-(3-Iodo-4-fluorophenyl)prop-2-en-1-one, Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-1-(4-fluoro-3-styrylphenyl)prop-2-en-1-one |

| Sonogashira Coupling | 1-(3-Iodo-4-fluorophenyl)prop-2-en-1-one, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-fluoro-3-(phenylethynyl)phenyl)prop-2-en-1-one |

This table provides illustrative examples of how palladium-catalyzed reactions can be used to modify this compound derivatives.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov this compound, with its reactive α,β-unsaturated ketone functionality, is an excellent substrate for various MCRs.

One prominent example is the synthesis of substituted pyrimidines and related heterocyclic structures. researchgate.netnih.gov In a typical reaction, this compound can react with a compound containing an active methylene group and a nitrogen-containing nucleophile, such as urea (B33335) or thiourea, to construct the pyrimidine (B1678525) ring. researchgate.net These reactions often proceed through a cascade of events, including Michael addition, condensation, and cyclization.

The diversity of accessible products from MCRs involving this compound makes this a valuable approach for generating libraries of structurally complex molecules, which can be useful in various fields, including medicinal chemistry. For instance, pyrano[2,3-d]pyrimidine derivatives, which can be synthesized through MCRs, have shown potential as PARP-1 inhibitors. rsc.orgrsc.org

Table 3: Example of a Multi-Component Reaction for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| This compound | Malononitrile | Urea | Piperidine, Ethanol, Reflux | 5-cyano-6-(4-fluorophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-2-carboxamide |

This table illustrates a potential multi-component reaction pathway to synthesize a pyrimidine derivative.

Derivatives and Chemical Scaffold Applications of 1 4 Fluorophenyl Prop 2 En 1 One As Synthetic Building Blocks

Heterocyclic Compound Synthesis (e.g., Pyrazolines, Isoxazolines, Triazoles)

The α,β-unsaturated ketone moiety of 1-(4-fluorophenyl)prop-2-en-1-one is an excellent Michael acceptor, readily reacting with binucleophiles to form five-membered heterocyclic rings. This reactivity is fundamental to the synthesis of pyrazolines, isoxazolines, and provides pathways to triazole derivatives.

Pyrazolines

Pyrazolines, specifically 2-pyrazolines, are commonly synthesized through the cyclocondensation reaction of chalcones with hydrazine (B178648) or its derivatives. chemicalbook.com In this reaction, this compound acts as the α,β-unsaturated ketone precursor. The reaction typically proceeds by the initial Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. elifesciences.org The reaction conditions often involve refluxing the reactants in a solvent such as ethanol (B145695) or methanol (B129727), sometimes with the addition of a catalytic amount of acid or base. chemicalbook.comnih.gov For instance, reacting the chalcone (B49325) with hydrazine hydrate (B1144303) in methanol can produce the corresponding 5-(4-fluorophenyl)-3-aryl-2-pyrazoline derivative. elifesciences.orgnih.gov Pyrazolines can exist in different tautomeric forms, with 2-pyrazoline (B94618) being a common outcome from this synthetic route. nih.gov

Isoxazolines

The synthesis of isoxazolines from this compound follows a similar cyclocondensation pathway, using hydroxylamine (B1172632) hydrochloride as the nitrogen and oxygen source. rasayanjournal.co.in The reaction involves the nucleophilic addition of hydroxylamine to the chalcone's double bond, followed by cyclization and dehydration to form the isoxazoline (B3343090) ring. rasayanjournal.co.in This transformation is typically carried out in a solvent like glacial acetic acid under reflux conditions. rasayanjournal.co.in The presence of the fluorine atom on the phenyl ring is a notable feature, as fluorine substitution is known to modulate the lipophilicity and biological activity of the resulting heterocyclic compounds. rasayanjournal.co.in

Triazoles

Synthesizing triazole rings from a chalcone precursor like this compound is less direct but can be achieved through multi-step pathways.

1,2,3-Triazoles: The most prominent route to 1,2,3-triazoles is the Huisgen [3+2] cycloaddition between an azide (B81097) and an alkyne. frontiersin.orgrsc.org The chalcone this compound can be chemically modified to its corresponding alkyne, 1-(4-fluorophenyl)prop-2-yn-1-one. uni.lu This alkyne derivative can then undergo a regioselective cycloaddition reaction with various organic azides to furnish 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved from hydrazines and a carbon source. isres.orgorganic-chemistry.org For example, a chalcone can be converted into an intermediate such as a hydrazone, which then undergoes oxidative cyclization with a suitable C1 synthon like formic acid or dimethylformamide (DMF) to construct the 1,2,4-triazole (B32235) ring. isres.orgnih.gov

| Target Heterocycle | Key Reagent(s) | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazoline | Hydrazine hydrate (or derivatives) | Cyclocondensation | chemicalbook.comelifesciences.orgnih.gov |

| Isoxazoline | Hydroxylamine hydrochloride | Cyclocondensation | rasayanjournal.co.in |

| 1,2,3-Triazole | Organic azide (after conversion of chalcone to alkyne) | [3+2] Cycloaddition | rsc.orguni.lu |

| 1,2,4-Triazole | Hydrazine and a C1 source (via intermediate) | Cyclocondensation/Oxidative Cyclization | isres.orgnih.gov |

Chemical Transformations to Flavonoid and Aurone (B1235358) Analogs (Focus on chemical pathways and biosynthesis models)

Chalcones are well-established biosynthetic precursors to flavonoids and their isomers, aurones. Synthetic pathways often mimic these natural processes to generate fluorinated analogs.

Flavonoid Analogs

Fluorinated chalcones are valuable intermediates for synthesizing fluorinated flavonoids. mdpi.com The core transformation involves an intramolecular oxidative cyclization of a 2'-hydroxychalcone (B22705) derivative. To use this compound for this purpose, the starting acetophenone (B1666503) would need a hydroxyl group at the 2-position (i.e., 2'-hydroxy-4-fluoroacetophenone). The resulting chalcone undergoes cyclization, often catalyzed by acids or bases, to form a flavanone, which can be further oxidized to a flavone (B191248) or isoflavone. mdpi.com The reaction mechanism involves the nucleophilic attack of the 2'-hydroxyl group onto the enone system, forming the heterocyclic C-ring characteristic of the flavonoid scaffold. mdpi.com

Aurone Analogs

Aurones, which are (Z)-2-benzylidene-1-benzofuran-3(2H)-ones, are structural isomers of flavones. unipi.it Their synthesis from chalcones also typically requires a 2'-hydroxychalcone precursor. The key step is an oxidative cyclization process that forms the five-membered benzofuranone ring instead of the six-membered ring of flavonoids. unipi.it Alternatively, aurones can be synthesized via a Knoevenagel condensation between a benzofuran-3(2H)-one and an appropriate aldehyde. mdpi.com In the context of this compound, it could be conceptually transformed into an aurone scaffold, providing the substituted benzylidene moiety.

Development of Advanced Materials Precursors

The conjugated structure and electronic properties of this compound make it a candidate for the development of functional organic materials.

Polymer Chemistry Applications

Chalcone derivatives can be incorporated into polymers to create materials with specific thermal and optical properties. The vinyl group of this compound could potentially undergo polymerization. More commonly, the entire chalcone unit is built into a polymer backbone. For example, chalcone-based polyesters and polyesteramides have been synthesized, demonstrating interesting thermal and electrical conductivity. This can be achieved by first converting the chalcone into a diol (e.g., by reducing the ketone and adding another hydroxyl group to one of the rings) and then carrying out a polycondensation reaction with a dicarboxylic acid.

Precursors for Redox-Active Materials

Chalcones feature a delocalized π-electron system extending across both aromatic rings and the enone bridge, which results in relatively low redox potentials. researchgate.net This characteristic makes them suitable as building blocks for redox-active materials. The electron-accepting and donating properties can be tuned by substituents on the aromatic rings. The this compound scaffold, when incorporated into larger conjugated systems, could be used in applications such as organic electronics or chemical sensors. tandfonline.com

Synthesis of Bis-Chalcone Systems

Bis-chalcones are molecules that contain two chalcone moieties linked by a central bridge. These compounds are of interest for their enhanced biological activities and material properties. acs.org The most common method for their synthesis is a double Claisen-Schmidt condensation reaction. mdpi.com

To create a bis-chalcone system incorporating the 4-fluorophenyl group, a difunctional aldehyde, such as terephthalaldehyde (B141574) (1,4-benzenedicarboxaldehyde), is reacted with two equivalents of a suitable ketone. bmrat.org In this case, reacting terephthalaldehyde with two equivalents of 4'-fluoroacetophenone (B120862) in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent would yield 1,4-bis[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]benzene. mdpi.combmrat.org These reactions can be conducted using conventional heating or under greener conditions, such as microwave or ultrasound assistance, which can reduce reaction times and improve yields. mdpi.com

| Dialdehyde | Ketone | Product Name | General Method | Reference |

|---|---|---|---|---|

| Terephthalaldehyde | 4'-Fluoroacetophenone (2 equiv.) | 1,4-Bis[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]benzene | Base-catalyzed Claisen-Schmidt Condensation | mdpi.combmrat.org |

Synthesis of α-Fluorinated Chalcone Derivatives

Introducing a fluorine atom at the α-position of the chalcone's enone system can significantly alter its reactivity and biological profile. Research has been conducted into the properties of α-fluorinated chalcones. mdpi.com The synthesis of these derivatives requires specific fluorinating agents. A general approach involves the electrophilic fluorination of a chalcone-derived enolate or silyl (B83357) enol ether. Reagents such as Selectfluor (F-TEDA-BF4) are commonly used for this purpose. The reaction would involve first generating the enolate of this compound with a suitable base, followed by quenching with the electrophilic fluorine source to install the fluorine atom at the α-carbon.

Advanced Spectroscopic and Crystallographic Investigations of 1 4 Fluorophenyl Prop 2 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(4-fluorophenyl)prop-2-en-1-one derivatives in solution. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of stereochemistry and the elucidation of reaction mechanisms. mdpi.com

In the ¹H NMR spectra of chalcone (B49325) derivatives, the protons of the enone moiety (–CO–CH=CH–) typically appear as doublets in the downfield region, with their coupling constants providing information about the geometry of the double bond. For instance, in a series of chalcones, the vinylic protons were observed as doublets with coupling constants indicative of their relative positions. rsc.org

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the α,β-unsaturated carbons, and the aromatic carbons are particularly informative. For example, in one study, the ¹³C NMR spectrum of a chalcone derivative showed the carbonyl carbon at δ 190.50 ppm and the vinylic carbons at δ 122.05 and 144.79 ppm. rsc.org In another case, the carbonyl carbon appeared at δ 188.80 ppm, with the vinylic carbons and the carbon attached to the fluorine atom showing characteristic shifts. rsc.org

¹⁹F NMR spectroscopy is especially useful for fluorinated compounds, providing a sensitive probe for the electronic environment of the fluorine atom. The chemical shift of the fluorine atom can be correlated with the electronic effects of substituents on the aromatic ring.

The combination of these NMR techniques is powerful in confirming the successful synthesis of target molecules and in studying the mechanisms of reactions involving these compounds. For example, NMR spectroscopy was used to confirm the structure of a previously unknown fluorinated pyrazole (B372694) synthesized from a vinyl azide (B81097) derivative of this compound. mdpi.com

Table 1: Representative NMR Data for Derivatives of this compound

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | ¹³C | 188.80 (C=O), 165.88 (d, J = 254.5 Hz, C-F), 145.05, 134.67, 134.55, 131.12 (d, J = 8.7 Hz), 130.68, 129.02, 128.49, 121.54, 115.76 (d, J = 254.5 Hz) |

| 1-Phenyl-3-(p-tolyl)prop-2-en-1-one | ¹³C | 190.50 (C=O), 144.79, 138.15, 134.83, 132.73, 130.49, 128.90, 128.57, 128.45, 128.40, 122.05 |

| 1-(2-((1,2-Diphenylbut-1-en-1-yl)amino)phenyl)ethan-1-one | ¹³C | 193.6, 148.0, 140.7, 137.9, 136.1, 134.7, 134.0, 132.8, 129.1, 128.4, 128.3, 128.2, 127.7, 126.9, 119.1, 116.0, 114.6 |

| 1-(2-((1,2-Bis(4-methoxyphenyl)-2-phenylvinyl)amino)phenyl)ethan-1-one | ¹³C | 200.7, 158.6, 158.3, 157.8, 147.9, 142.7, 142.4, 134.9, 134.5, 134.0, 134.0, 133.8, 133.8, 132.5, 132.0, 132.0, 131.6, 131.5, 130.9, 130.8, 130.1, 129.6, 128.0, 127.7, 126.7, 125.9, 119.2, 116.7, 115.8, 115.8, 113.4, 113.3, 113.2 |

| 1-(2-((2-(p-Tolyl)-1,2-diphenylvinyl)amino)phenyl)ethan-1-one | ¹³C | 200.7, 147.7, 142.5, 142.1, 139.3, 137.9, 137.9, 136.6, 135.8, 134.7, 133.8, 132.5, 132.4, 132.0, 132.48, 132.44, 131.4, 130.5, 130.4, 129.7, 129.5, 128.8, 128.5, 128.48, 128.05, 127.9, 127.7, 127.31, 127.27, 126.9, 126.1, 119.4, 119.3, 116.8, 116.7, 116.03, 116.00 |

Mass Spectrometry for Reaction Intermediate Identification and Complex Structure Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.comnist.gov In the context of this compound and its derivatives, MS is crucial for confirming the identity of synthesized products and for identifying transient reaction intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. mdpi.com

For example, the electron ionization (EI) mass spectrum of 1-(4-fluorophenyl)propan-1-one, a related saturated ketone, provides a fragmentation pattern that can be used for its identification. nist.gov The molecular ion peak confirms the molecular weight, and the fragment ions provide structural information. HRMS has been used to confirm the structure of complex derivatives, such as a fluorinated pyrazole, by providing an exact mass that matches the calculated value for the proposed structure. mdpi.com

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |

| 1-(4-Fluorophenyl)propan-1-one | EI | 152.1656 (Molecular Weight) | nist.gov |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | ESI | Confirmed by HRMS | mdpi.com |

| 1-(2-((1,2-Diphenylbut-1-en-1-yl)amino)phenyl)ethan-1-one | ESI | 356.2005 | acs.org |

| 1-(2-((1,2-Diphenylvinyl)amino)phenyl)ethan-1-one | ESI | 390.1859 | acs.org |

| 1-(2-((2-(p-Tolyl)-1,2-diphenylvinyl)amino)phenyl)ethan-1-one | ESI | 404.2013 | acs.org |

| 1-(2-((1,2-Bis(4-methoxyphenyl)-2-phenylvinyl)amino)phenyl)ethan-1-one | ESI | 450.2066 | acs.org |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Molecular Conformation and Dihedral Angle Analysis

For instance, in the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the 4-fluorophenyl ring and the bis(methylsulfanyl)propenone group are twisted relative to each other, with a dihedral angle of 32.23 (4)°. nih.gov In (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is 47.0 (2)°. nih.gov The enone bridge in this compound adopts an E configuration, as indicated by the C7–C8–C9–C10 torsion angle of 174.6 (2)°. nih.gov Similarly, in 1-(4-fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one, which exists in the enol form, the dihedral angle between the two aromatic rings is 22.30 (4)°. nih.gov The planarity of the molecule is a key feature in many derivatives, with studies on 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one also reporting on the dihedral angle between the benzene rings. researchgate.net

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding, C-H...O, C-H...F, C-H...S)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, play a critical role in the stability and physical properties of the crystalline material.

In the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the packing is dominated by weak C—H···O and C—H···S contacts, which connect the molecules into layers. nih.gov Notably, this structure lacks classical hydrogen bonds and aromatic π–π stacking. nih.gov In contrast, the crystal structure of (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is stabilized by weak intramolecular C—H···O hydrogen bonds and intermolecular C—H···π interactions involving both aromatic rings. nih.gov

The crystal packing of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is influenced by weak C—H···O and C—H···F interactions. researchgate.net A derivative incorporating a thiazole (B1198619) and a pyrazole ring exhibits intermolecular C—H···S and C—H···F interactions, as well as aromatic π–π stacking interactions between the pyrazole and tolyl rings, leading to the formation of centrosymmetric dimers. iucr.org

Table 3: Crystallographic Data and Intermolecular Interactions for Derivatives of this compound

| Compound | Dihedral Angle (°) | Intermolecular Interactions | Reference |

| 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | 32.23 (4) | C—H···O, C—H···S | nih.gov |

| (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 47.0 (2) | C—H···O (intramolecular), C—H···π | nih.gov |

| 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one | 22.30 (4) | O—H···O (intramolecular) | nih.gov |

| 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 21.82 (6) | C—H···O, C—H···F | researchgate.net |

| 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 33.49 (2) | C—H···O | nih.gov |

| 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | 87.84 (5) (fluorophenyl to pyrazole ring C) | C—H···S, C—H···F, π–π stacking | iucr.org |

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Interpretation

Hirshfeld surface analysis is a computational method that provides a quantitative and visual representation of intermolecular interactions in a crystal. nih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and quantify the different types of intermolecular contacts.

For 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, Hirshfeld surface analysis revealed that over 90% of the intermolecular contacts involve hydrogen atoms. nih.gov This quantitative analysis confirms the importance of the weak C—H···O and C—H···S interactions in the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed breakdown of the contributions from different types of contacts. For a fluorinated tetrazole-thione derivative, Hirshfeld analysis showed significant contributions from N···H/H···N (21.9%), S···H/H···S (21.1%), H···H (14.6%), F···H/H···F (11.8%), and C···H/H···C (9.5%) interactions. iucr.org

Table 4: Hirshfeld Surface Analysis Data for a Derivative of this compound

| Compound | Intermolecular Contact | Contribution (%) | Reference |

| 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | H···H, C···H, O···H, F···H, S···H | >90% (total involving H) | nih.gov |

| 1-(2-Fluorophenyl)-1H-tetrazole-5(4H)-thione | N···H/H···N | 21.9 | iucr.org |

| S···H/H···S | 21.1 | iucr.org | |

| H···H | 14.6 | iucr.org | |

| F···H/H···F | 11.8 | iucr.org | |

| C···H/H···C | 9.5 | iucr.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study conformational changes. uantwerpen.beresearchgate.netnih.govresearchgate.net The vibrational frequencies are characteristic of specific bonds and functional groups, allowing for the confirmation of the molecular structure.

The FT-IR and Raman spectra of chalcone derivatives are typically characterized by strong bands corresponding to the carbonyl (C=O) stretching vibration, the C=C stretching of the enone system, and various vibrations of the aromatic rings. For example, the IR spectrum of a chalcone derivative showed characteristic bands at 1665 cm⁻¹ (C=O), 1609 cm⁻¹, and 1588 cm⁻¹ (aromatic C=C). rsc.org

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the experimental vibrational bands. researchgate.netnih.govresearchgate.net By comparing the experimental and calculated spectra, a detailed understanding of the vibrational modes can be achieved. This combined experimental and theoretical approach has been successfully applied to various chalcone derivatives to perform complete vibrational assignments. nih.govresearchgate.net

Table 5: Characteristic Vibrational Frequencies for Derivatives of this compound

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | IR | 1665 | C=O stretch | rsc.org |

| IR | 1609, 1588 | Aromatic C=C stretch | rsc.org | |

| (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | FT-IR, FT-Raman | - | Vibrational spectral analysis performed | uantwerpen.be |

| 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one | FT-IR, FT-Raman | - | Vibrational analysis performed with DFT | researchgate.net |

| 4-[3-(3-Methoxy-phenyl)-3-oxo-propenyl]-benzonitrile | FT-IR, FT-Raman | - | Vibrational analysis with PED | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Energy Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules with π-systems, such as this compound and its derivatives, the most significant electronic transitions are typically π → π* and n → π*. researchgate.net These transitions provide valuable information about the electronic structure and conjugation within the molecule.

The core structure of this compound is a chalcone, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. This extended conjugation is responsible for the characteristic absorption bands in the UV-vis spectrum. Generally, chalcones exhibit two main absorption bands: a high-intensity band (Band I) typically appearing at longer wavelengths (around 300-400 nm) corresponding to the π → π* transition of the entire conjugated system, and a lower-intensity band (Band II) at shorter wavelengths (around 200-270 nm) which can also be attributed to π → π* transitions, often involving the aromatic rings. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also present but is often weak and may be obscured by the more intense π → π* bands. nih.gov

Detailed Research Findings

For instance, studies on halogenated chalcones show distinct absorption profiles. A derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, exhibits a single absorption peak in the range of 413 to 429 nm, depending on the solvent. researchgate.netrsc.org Another related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has also been synthesized and characterized using UV-Vis absorption spectroscopy, indicating that fluorinated chalcones are a subject of active research. masterorganicchemistry.com The substitution pattern clearly influences the electronic properties and thus the absorption wavelength.

The electronic transitions observed in the UV-Vis spectrum are directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The energy of the absorbed light (E) is inversely proportional to its wavelength (λ), as described by the Planck-Einstein relation. This relationship allows for the calculation of the optical energy gap (Eg) from the onset of the absorption band in the UV-Vis spectrum. nih.gov

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used to complement experimental findings. These calculations can predict the electronic absorption spectra and the HOMO-LUMO energy gaps, providing insights into the charge transfer characteristics within the molecule. nih.gov For example, the HOMO-LUMO energy gap for a chalcone derivative can be estimated from its UV-Vis spectrum, which reflects the energy required for the electronic excitation. researchgate.net

The tables below present representative UV-Vis absorption data and calculated energy gaps for derivatives of this compound, illustrating the typical values for this class of compounds.

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound Name | Solvent | Absorption Maximum (λmax) (nm) | Reference |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Toluene | 413 | rsc.org |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Acetonitrile | 429 | researchgate.net |

| (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Not Specified | Not Specified in Snippet | researchgate.net |

| 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified in Snippet | indexcopernicus.com |

Note: This table contains data for derivatives as specific data for this compound was not available in the cited literature.

Table 2: Representative Energy Gap Data for Related Compounds

| Compound Type | Method | Energy Gap (Eg) (eV) | Reference |

| Chalcone Derivatives | Calculated from UV-Vis | Typically 2.89 - 2.94 | |

| 5-hydroxymethyluracil | TD-DFT Calculation | 5.43 | nih.gov |

Note: This table provides examples of energy gaps for related molecular structures to illustrate the typical range and methods of determination.

Computational and Theoretical Chemistry Studies on 1 4 Fluorophenyl Prop 2 En 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT) of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), serve as a powerful tool to investigate the electronic structure and reactivity of 1-(4-fluorophenyl)prop-2-en-1-one. The B3LYP hybrid functional is a commonly employed method for these calculations, often paired with a 6-311++G(d,p) basis set to ensure a high degree of accuracy. Such studies on similar chalcone (B49325) derivatives have demonstrated excellent agreement between theoretical predictions and experimental findings, validating the reliability of this computational approach. bohrium.comnih.gov

These calculations provide access to a wealth of information regarding the molecule's geometry, electronic distribution, and chemical behavior. Key reactivity descriptors such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can be determined, offering a quantitative measure of the molecule's chemical nature. mdpi.com For instance, studies on analogous chalcones reveal that the oxygen atoms and the π-system are regions of high chemical reactivity and are likely sites for electrophilic attack. mdpi.com

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that characterizes the molecule's chemical stability and its potential for intramolecular charge transfer (ICT). nih.gov

In chalcones, the HOMO is typically delocalized over the entire molecule, while the LUMO is often concentrated on the π-conjugated enone bridge and any terminal electron-acceptor groups. iucr.org This distribution facilitates ICT from the electron-donating parts of the molecule to the electron-accepting parts upon electronic excitation. A smaller HOMO-LUMO energy gap generally indicates a higher reactivity and a greater potential for applications in areas like optoelectronics. nih.gov For a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 4.12 eV, suggesting its suitability for such applications. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Chalcone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-3-(4-hydroxyphenyl)-1-(4- methoxyphenyl)prop-2-en-1-one (in Acetonitrile) | - | - | 3.753 |

| (E)-3-(4-hydroxyphenyl)-1-(4- methoxyphenyl)prop-2-en-1-one (in DMSO) | - | - | 3.750 |

| (E)-3-(4-hydroxyphenyl)-1-(4- methoxyphenyl)prop-2-en-1-one (in Water) | - | - | 3.747 |

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | - | - | 4.12 nih.gov |

Note: Data for this compound is not available. The table presents data for structurally similar compounds.

Prediction of Dipole Moments and Hyperpolarizabilities for Nonlinear Optical Properties

Theoretical calculations are pivotal in predicting the nonlinear optical (NLO) properties of molecules like this compound. The dipole moment and, more importantly, the first and second hyperpolarizabilities (β and γ, respectively) are key indicators of a material's potential for NLO applications. nih.gov Chalcones are known to exhibit significant NLO responses due to the intramolecular charge transfer from a donor to an acceptor group through a π-conjugated system. researchgate.net

For instance, theoretical studies on N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]} chalcone have shown that it possesses a considerable first hyperpolarizability, suggesting its potential for use in NLO devices. researchgate.net Similarly, for novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, one compound exhibited significant linear polarizability and hyperpolarizabilities, highlighting its promise for NLO applications. nih.gov These computational predictions are valuable for the rational design of new materials with enhanced NLO properties.

Table 2: Calculated Dipole Moment and Hyperpolarizabilities for a Chalcone Derivative

| Compound | Dipole Moment (Debye) |

| (E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one | 4.8670 bhu.ac.in |

Note: Data for this compound is not available. The table presents data for a structurally similar compound.

Reaction Mechanism Elucidation via Transition State Modeling

By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of different reaction pathways. This methodology is crucial for understanding synthetic routes, such as the Claisen-Schmidt condensation commonly used to prepare chalcones, and for predicting the outcomes of chemical transformations.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Theoretical simulations of spectroscopic properties provide a means to validate experimental data and to gain a deeper understanding of the relationship between a molecule's structure and its spectral features. DFT calculations can accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.gov

For instance, in the theoretical study of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the calculated IR spectrum showed good agreement with the experimental data. nih.gov Similarly, for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the calculated bond parameters and vibrational analysis were compatible with experimental results. The simulation of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), can identify the nature of electronic transitions, such as π→π* and n→π*, which are characteristic of chalcones.

Theoretical Studies of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions. Theoretical studies, often complemented by Hirshfeld surface analysis, are employed to understand the nature and relative importance of these interactions in the supramolecular assembly of chalcones. nih.govnih.gov

In many chalcone derivatives, the crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions. nih.govresearchgate.net For example, in the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, molecules are connected through C-H···O and C-H···S contacts, forming layers. nih.gov Understanding these packing motifs is crucial for crystal engineering and for correlating the solid-state structure with the material's properties.

Structure-Property Relationship Analysis for Material Design

A central theme in computational chemistry is the establishment of structure-property relationships, which is fundamental for the rational design of new materials with desired functionalities. By systematically modifying the molecular structure of this compound and computationally evaluating the resulting changes in its electronic and optical properties, researchers can identify key structural features that govern its performance.

For example, the introduction of different substituent groups on the phenyl rings can significantly influence the HOMO-LUMO gap, dipole moment, and hyperpolarizability, thereby tuning the material's NLO response. researchgate.net Computational screening of various derivatives allows for the pre-selection of the most promising candidates for synthesis and experimental validation, accelerating the discovery of new high-performance materials.

Applications in Advanced Materials Science and Non Biological Sensing Technologies

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, data storage, and frequency conversion. Organic materials, particularly those with extensive π-electron delocalization, are promising candidates for NLO applications. Chalcones, including fluorinated derivatives, are investigated for these properties due to their inherent molecular structure. researchgate.netresearchgate.net

Research into fluorinated chalcones, such as (E)-1-(4-fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, has shown their potential as NLO materials. ufg.br Theoretical calculations performed on such molecules indicate good potential for NLO applications. ufg.br The presence of electron-donating and electron-withdrawing groups at the ends of the delocalized π-system in chalcones can lead to strong intramolecular charge transfer (ICT), which is a key factor for high NLO response. researchgate.net The third-order nonlinear optical susceptibility (χ(3)) is a key parameter, and for some chalcone (B49325) derivatives, this value has been found to be significantly high, indicating strong NLO characteristics. researchgate.net The excellent crystallizability and thermal stability of functionalized chalcones further enhance their suitability for device applications. researchgate.net

Key Features of Chalcones for NLO Applications:

Delocalized π-system: The core enone bridge provides a pathway for electron delocalization. researchgate.net

Intramolecular Charge Transfer (ICT): Substituents on the phenyl rings can create a "push-pull" electronic effect, enhancing NLO response.

Structural Versatility: The ease of synthesis allows for fine-tuning of NLO properties through molecular engineering. researchgate.net

Crystallinity: Many chalcone derivatives form stable crystals, a prerequisite for many solid-state NLO devices. researchgate.net

Sensitizers for Organic Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) represent a cost-effective alternative to traditional silicon-based solar cells. They operate by using a molecular dye (sensitizer) to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The ideal sensitizer (B1316253) must absorb light broadly across the visible spectrum and possess appropriate energy levels—specifically, a Lowest Unoccupied Molecular Orbital (LUMO) that is higher in energy than the semiconductor's conduction band and a Highest Occupied Molecular Orbital (HOMO) that is lower than the electrolyte's redox potential.

Chalcone derivatives have been explored as potential metal-free organic sensitizers for DSSCs. Research on halogenated chalcones, including structures closely related to 1-(4-Fluorophenyl)prop-2-en-1-one, has been conducted to evaluate their performance. For instance, (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-ClF) and (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-FF) were synthesized and studied for their potency as dye-sensitizers. rsc.org The function of the dye is to absorb incident sunlight and facilitate an electron transfer reaction. The electron transfer from the dye to the TiO₂ nanoparticles requires the LUMO level of the dye to be more reducing than the conduction band of the semiconductor. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-ClF) | -6.11 | -2.71 | 3.40 |

| (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-FF) | -6.19 | -2.76 | 3.43 |

| Data derived from theoretical calculations on related chalcone sensitizers. rsc.org |

Chemo-sensors and Opto-electronic Materials for Non-Biological Analytes (e.g., Metal Ion Sensing)

Chemo-sensors are molecular systems designed to detect and signal the presence of specific chemical species (analytes). Chalcones are excellent platforms for developing these sensors due to their versatile synthesis and inherent spectroscopic properties. rsc.org By functionalizing the chalcone backbone with a specific receptor unit, sensors can be created that exhibit a selective colorimetric (visual color change) or fluorometric (change in fluorescence) response upon binding to a target analyte, such as a metal ion. rsc.orgbohrium.com

The design often involves coupling the chalcone, which acts as the signaling chromophore, to a receptor moiety that provides selective binding. For example, di-(2-picolyl)amine (DPA) has been successfully used as a receptor for divalent metal cations. unl.ptunl.pt Chalcone-DPA conjugates have been synthesized and shown to be highly selective fluorescent chemosensors for copper ions (Cu²⁺). unl.ptunl.pt Upon addition of Cu²⁺, these sensors exhibit a significant quenching of their fluorescence and a noticeable shift in their absorption spectra, allowing for detection at micromolar concentrations. unl.ptunl.pt

Other chalcone-based sensors have been designed for the detection of different metal ions, including iron (Fe³⁺) and aluminum (Al³⁺). rsc.orgbohrium.com A simple chalcone derivative was designed for the selective detection of Fe³⁺ in aqueous media, where the recognition process was reversible. rsc.org Another sensor, 4-(dimethylamino)-2′-hydroxychalcone, was found to be a highly selective colorimetric "turn-on" sensor for Al³⁺, changing color from yellow to red, and a "turn-off" fluorescent sensor for Cu²⁺. bohrium.com

| Sensor Type | Target Analyte | Detection Method | Detection Limit (LOD) |

| Chalcone-DPA conjugate (1) | Cu²⁺ | Fluorescence Quenching | 0.379 µM |

| Chalcone-DPA conjugate (2) | Cu²⁺ | Fluorescence Quenching | 0.442 µM |

| 4-(dimethylamino)-2′-hydroxychalcone | Al³⁺ | Colorimetric (Turn-on) | 0.102 µM |

| 4-(dimethylamino)-2′-hydroxychalcone | Cu²⁺ | Fluorescence (Turn-off) | 0.962 µM |

| Hydroxyquinoline-Chalcone conjugate | Fe³⁺ | Fluorescence Quenching | Not Specified |

| Data compiled from studies on various chalcone-based chemosensors. rsc.orgbohrium.comunl.pt |

Future Prospects in Chemical Engineering and Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is predominantly achieved through the Claisen-Schmidt condensation reaction. nih.govrsc.org This method involves the base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. rsc.org While effective, traditional methods often require organic solvents and strong acids or bases, prompting research into more sustainable and efficient synthetic routes, a key area of interest in modern chemical engineering. nih.gov

Advanced Synthetic Methodologies:

Micellar-Mediated Synthesis: Conducting the Claisen-Schmidt reaction in aqueous micellar solutions using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 offers a greener alternative to traditional organic solvents. This approach can lead to good or very good yields and allows for a wide range of reactants. nih.gov

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recycling. Protonated aluminate mesoporous silica (B1680970) nanomaterials (HAlMSN) have been used to catalyze the synthesis of (E)-chalcones under solvent-free conditions with excellent yield and selectivity in a short time. rsc.org

Ionic Liquids: Sulfonic acid-functionalized ionic liquids have been employed as dual catalysts and solvents. This method allows for high product yields, and the chalcone product can be easily separated by simple decantation, with the ionic liquid being recyclable. acs.org

Ultrasound and Microwave-Assisted Synthesis: These energy-input technologies can significantly reduce reaction times and improve yields, contributing to more efficient and greener chemical processes. nih.gov

Future progress in chemical engineering will likely focus on optimizing and scaling up these green synthetic methodologies. The ability to produce fluorinated chalcones like this compound efficiently, sustainably, and economically is crucial for their practical application in advanced materials, solar cells, and chemo-sensors. Further research into continuous flow reactors and process intensification will be essential to transition these promising laboratory-scale syntheses to industrial production.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?